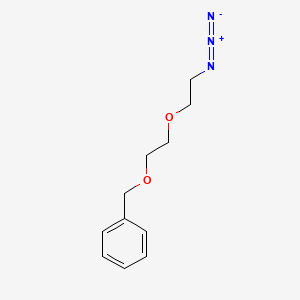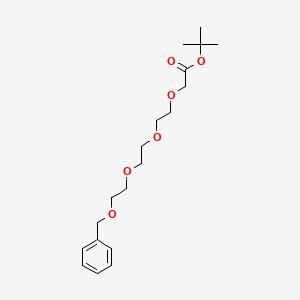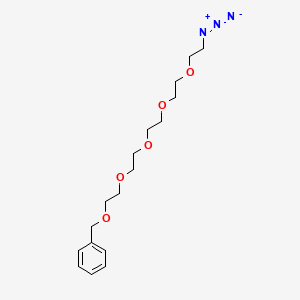
(-)-Bicuculline methochloride
Overview
Description
(-)-Bicuculline methochloride is a chemical compound known for its role as a potent antagonist of gamma-aminobutyric acid (GABA) receptors. This compound is widely used in scientific research to study the inhibitory neurotransmitter GABA and its effects on the central nervous system. This compound is particularly valuable in neuropharmacology and neurophysiology for its ability to block GABAergic inhibition, thereby facilitating the study of neuronal excitability and synaptic transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bicuculline methochloride typically involves several steps, starting from natural or synthetic precursors. One common method involves the extraction of bicuculline from plant sources, followed by chemical modification to obtain the methochloride salt. The synthetic route may include steps such as alkylation, esterification, and chlorination under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The process may involve the use of advanced purification techniques such as chromatography and crystallization to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(-)-Bicuculline methochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
(-)-Bicuculline methochloride has a wide range of applications in scientific research, including:
Neuropharmacology: Used to study the effects of GABAergic inhibition on neuronal activity and synaptic transmission.
Neurophysiology: Facilitates the investigation of neuronal excitability and the mechanisms underlying various neurological disorders.
Medicine: Research on potential therapeutic applications for conditions involving GABAergic dysfunction, such as epilepsy and anxiety disorders.
Chemistry: Employed in the synthesis of other bioactive compounds and as a tool for studying chemical reactions involving GABA receptors.
Mechanism of Action
The primary mechanism of action of (-)-Bicuculline methochloride involves its antagonistic effects on GABA receptors. By binding to these receptors, the compound blocks the inhibitory effects of GABA, leading to increased neuronal excitability. This action is mediated through the competitive inhibition of GABA binding, which prevents the activation of GABAergic pathways and allows researchers to study the resulting changes in neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Picrotoxin: Another GABA receptor antagonist with similar effects on neuronal excitability.
Gabazine: A competitive antagonist of GABA receptors, often used in neuropharmacological studies.
Muscimol: A GABA receptor agonist that produces opposite effects compared to (-)-Bicuculline methochloride.
Uniqueness
This compound is unique in its specific antagonistic action on GABA receptors, making it a valuable tool for studying the inhibitory neurotransmitter system. Its ability to selectively block GABAergic inhibition without affecting other neurotransmitter systems sets it apart from other compounds with broader or different mechanisms of action.
Properties
IUPAC Name |
6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKFAMYSYWMND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657526 | |
| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53552-05-9 | |
| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of (-)-Bicuculline methochloride?
A1: this compound acts as a competitive antagonist at GABAA receptors. [, , , , , , ] It binds to the GABA binding site on the receptor, preventing GABA from binding and activating the receptor. [, , , , , , ] This blockade of GABAA receptors leads to a reduction in chloride ion influx into neurons, resulting in neuronal depolarization and increased excitability. [, , , , , , ]
Q2: What are the downstream effects of this compound-induced GABAA receptor antagonism?
A2: By antagonizing GABAA receptors, this compound can induce a range of effects, including:
- Increased neuronal excitability: This can lead to seizures and convulsions. [, , , ]
- Antagonism of GABA-mediated synaptic inhibition: This can disrupt normal neuronal circuitry and lead to altered information processing in the brain. [, , , , ]
- Modulation of neurotransmitter release: GABAA receptors can influence the release of other neurotransmitters, such as dopamine. [, , , , ]
Q3: How does the action of this compound compare to other GABA antagonists, such as Picrotoxin?
A4: Both this compound and Picrotoxin antagonize GABAA receptors, but their mechanisms differ. [, , , ] this compound acts competitively at the GABA binding site, while Picrotoxin acts non-competitively by binding to a distinct site on the receptor. [, , , ] This difference in mechanism can result in distinct pharmacological profiles. For instance, some studies suggest this compound is a more selective GABAA receptor antagonist than Picrotoxin. [, , , ]
Q4: How does the potency of this compound compare to its enantiomer, (+)-Bicuculline methochloride, in antagonizing GABA responses?
A5: this compound exhibits significantly higher potency compared to (+)-Bicuculline methochloride in antagonizing GABA responses. [, , , ] This stereoselectivity highlights the importance of the specific spatial arrangement of atoms within the molecule for its interaction with GABAA receptors.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H20ClNO6, and its molecular weight is 405.84 g/mol.
Q6: How do structural modifications of this compound affect its activity?
A8: Structural modifications, such as changes to the ring system or substitutions on the aromatic ring, can significantly alter the potency, selectivity, and even the mechanism of action of this compound. [, , , , ] For example, replacing the lactone ring with a lactam ring can abolish activity. [] Understanding these structure-activity relationships is crucial for developing novel GABAergic compounds with improved pharmacological profiles.
Q7: What types of in vitro assays are used to study the effects of this compound?
A7: this compound's effects can be investigated using various in vitro assays, including:
- Radioligand binding assays: These assays measure the ability of this compound to displace radiolabeled ligands from GABAA receptors, providing information on binding affinity and competition. [, ]
- Electrophysiological recordings: These techniques directly measure the electrical activity of neurons, allowing researchers to assess the effects of this compound on neuronal firing patterns and synaptic transmission. [, , , , , , , ]
Q8: What animal models are commonly used to study the effects of this compound?
A8: Various animal models are employed to investigate the effects of this compound, including:
- Rodents (rats, mice): These animals are widely used due to their relatively low cost, ease of handling, and the availability of genetic models. [, , , ] Rodent models are useful for studying the effects of this compound on seizure susceptibility, motor function, and other behavioral parameters.
- Cats: Historically, cats have been extensively used to study the effects of this compound on spinal cord reflexes and sensory processing. [, , , , ]
- Fish (goldfish): In vitro preparations of goldfish brainstem have been utilized to study the role of GABAA receptors in respiratory control. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)


![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)
